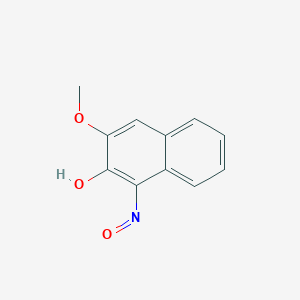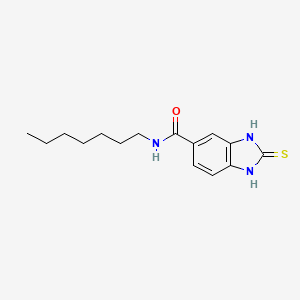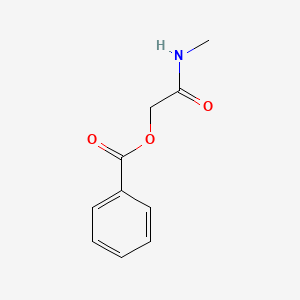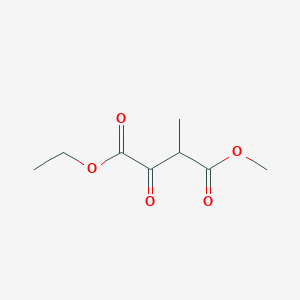
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is an organic compound that features an anthracene moiety attached to a hexamethylaniline group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline typically involves the reaction of anthracene derivatives with hexamethylaniline under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include anthraquinone derivatives, dihydroanthracene, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photocatalysis: Employed in photocatalytic reactions for environmental remediation.
Biological Studies: Investigated for its potential pro-apoptotic effects in cancer research.
Mecanismo De Acción
The mechanism of action of 4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can induce apoptosis by interacting with cellular proteins and disrupting mitochondrial function . In organic electronics, its photophysical properties are exploited to generate light emission through exciton formation and recombination .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
4-(Anthracen-9-YL)-N,N,2,3,5,6-hexamethylaniline is unique due to its combination of an anthracene moiety with a hexamethylaniline group, which imparts distinct photophysical and electronic properties. This makes it particularly suitable for applications in organic electronics and photocatalysis, where other similar compounds may not perform as effectively .
Propiedades
Número CAS |
109432-41-9 |
|---|---|
Fórmula molecular |
C26H27N |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
4-anthracen-9-yl-N,N,2,3,5,6-hexamethylaniline |
InChI |
InChI=1S/C26H27N/c1-16-18(3)26(27(5)6)19(4)17(2)24(16)25-22-13-9-7-11-20(22)15-21-12-8-10-14-23(21)25/h7-15H,1-6H3 |
Clave InChI |
VJSXCYPGEXDOTP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C2=C3C=CC=CC3=CC4=CC=CC=C42)C)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
![1,2,6,7-Tetrahydrodicyclopenta[CD,JK]pyrene](/img/structure/B14330515.png)
![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)



![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)

![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)



